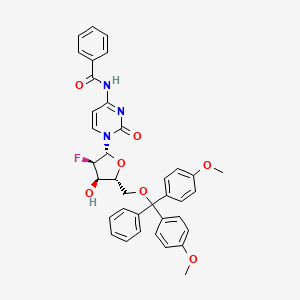

5'-O-DMT-N4-Bz-2'-F-dC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32-,33-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIBEZUVTIPFOJ-NHASGABXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5'-O-DMT-N4-Bz-2'-F-dC: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-DMT-N4-Bz-2'-F-dC is a chemically modified nucleoside analog that plays a critical role in the synthesis of therapeutic oligonucleotides, particularly in the realms of antisense and siRNA technologies. Its unique structural modifications, including a 5'-O-dimethoxytrityl (DMT) group, a 4-N-benzoyl (Bz) protecting group, and a 2'-fluoro (2'-F) substitution on the deoxycytidine core, impart desirable chemical and biological properties. This technical guide provides a comprehensive overview of its chemical properties, structure, and its application in the development of novel therapeutics, complete with detailed experimental protocols and data presentation.

Chemical Properties and Structure

The structural integrity and chemical properties of this compound are foundational to its utility in oligonucleotide synthesis. The key functional groups are strategically placed to protect the molecule during the iterative process of solid-phase synthesis and to confer advantageous characteristics to the final oligonucleotide product.

Core Structure: The molecule is built upon a 2'-deoxycytidine (B1670253) nucleoside.

Key Modifications:

-

5'-O-Dimethoxytrityl (DMT) Group: This bulky, acid-labile protecting group is attached to the 5'-hydroxyl function of the deoxyribose sugar. Its primary role is to prevent unwanted reactions at this position during the coupling of phosphoramidites in oligonucleotide synthesis. The DMT group can be efficiently removed under mild acidic conditions, allowing for the stepwise elongation of the oligonucleotide chain.

-

N4-Benzoyl (Bz) Group: The exocyclic amine of the cytosine base is protected by a benzoyl group. This prevents the amine from participating in side reactions during oligonucleotide synthesis, ensuring the fidelity of the final sequence. The benzoyl group is typically removed during the final deprotection step under basic conditions.

-

2'-Fluoro (2'-F) Modification: The substitution of the hydroxyl group at the 2' position of the deoxyribose with a fluorine atom is a critical modification. This alteration significantly enhances the nuclease resistance of the resulting oligonucleotide, thereby increasing its stability in biological systems. Furthermore, the 2'-fluoro modification promotes an A-form helical conformation, which can increase the binding affinity of the oligonucleotide to its target RNA sequence.

Tabulated Chemical and Physical Data

| Property | Value | Reference |

| Chemical Name | N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluorocytidine | ChemScene |

| CAS Number | 146954-77-0 | ChemScene |

| Molecular Formula | C37H34FN3O7 | MedChemExpress |

| Molecular Weight | 651.68 g/mol | MedChemExpress |

| Appearance | White to off-white solid | General knowledge |

| Purity | ≥98% (typically by HPLC) | Cayman Chemical |

| Solubility | Soluble in DMSO, DMF, and Ethanol (B145695) (e.g., 30 mg/mL in each) | Cayman Chemical |

| Storage | Store at -20°C for long-term stability. | MedChemExpress |

Experimental Protocols

The following sections detail the experimental protocols for the synthesis of the phosphoramidite (B1245037) of this compound, its incorporation into oligonucleotides via solid-phase synthesis, and subsequent purification.

Synthesis of this compound Phosphoramidite

The synthesis of the phosphoramidite building block is a multi-step process that starts from a suitable precursor, such as a protected 2'-fluoro-uridine derivative. The following is a generalized protocol based on established methodologies for nucleoside modifications.

Step 1: Conversion of 2'-Fluoro-Uridine to 2'-Fluoro-Cytidine

-

Start with a 3',5'-O-protected 2'-fluoro-uridine derivative.

-

Activate the 4-position of the uracil (B121893) base, for example, by converting it to a 4-triazolyl intermediate.

-

Displace the triazolyl group with ammonia (B1221849) to form the cytidine (B196190) derivative.

-

Remove the 3' and 5' protecting groups.

Step 2: 5'-O-DMT Protection

-

Dissolve the 2'-fluoro-cytidine in anhydrous pyridine (B92270).

-

Add dimethoxytrityl chloride (DMT-Cl) in a slight molar excess.

-

Allow the reaction to proceed at room temperature until complete, monitoring by TLC.

-

Quench the reaction with methanol (B129727) and purify the product by silica (B1680970) gel chromatography to yield 5'-O-DMT-2'-F-dC.

Step 3: N4-Benzoylation

-

Co-evaporate the 5'-O-DMT-2'-F-dC with anhydrous pyridine.

-

Dissolve the dried product in anhydrous pyridine and cool in an ice bath.

-

Add benzoyl chloride dropwise and stir the reaction at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench with methanol.

-

Extract the product with an organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.

-

Purify by silica gel chromatography to obtain this compound.

Step 4: 3'-O-Phosphitylation

-

Dry the this compound by co-evaporation with anhydrous acetonitrile (B52724).

-

Dissolve the dried compound in anhydrous dichloromethane (B109758) under an argon atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction at room temperature until completion as monitored by TLC or 31P NMR.

-

Quench the reaction with methanol and purify the resulting phosphoramidite by silica gel chromatography.

Solid-Phase Oligonucleotide Synthesis

The incorporation of the this compound phosphoramidite into an oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer.

Cycle Steps:

-

Detritylation: The DMT group from the 5'-end of the growing oligonucleotide chain attached to the solid support is removed using a solution of a mild acid, typically trichloroacetic acid (TCA) in dichloromethane.

-

Coupling: The this compound phosphoramidite is activated with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT), and coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated for each monomer to be added to the sequence.

Cleavage and Deprotection

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

-

This treatment also removes the cyanoethyl protecting groups from the phosphate backbone and the benzoyl protecting groups from the cytosine bases.

-

The solution containing the crude oligonucleotide is collected and the solvent is evaporated.

Purification by HPLC

Purification of the synthesized oligonucleotide is commonly performed by reverse-phase high-performance liquid chromatography (RP-HPLC), often utilizing the hydrophobicity of the 5'-DMT group (DMT-on purification).

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).

-

Mobile Phase B: Acetonitrile.

-

Procedure:

-

The crude oligonucleotide with the 5'-DMT group still attached is loaded onto the column.

-

A gradient of increasing acetonitrile concentration is used to elute the components. The DMT-on product, being more hydrophobic, is retained longer on the column than the failure sequences (DMT-off).

-

The fractions containing the pure DMT-on oligonucleotide are collected.

-

The DMT group is then removed by treatment with an acid (e.g., 80% acetic acid).

-

The final product is desalted, for example, by ethanol precipitation or size-exclusion chromatography.

-

Mandatory Visualizations

Structure of this compound

5'-O-DMT-N4-Bz-2'-F-dC CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-2'-deoxy-2'-fluorocytidine, a key building block in the chemical synthesis of modified oligonucleotides for research and therapeutic applications.

Core Compound Data

The fundamental properties of 5'-O-DMT-N4-Bz-2'-F-dC are summarized below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 146954-77-0 | [1] |

| Molecular Formula | C37H34FN3O7 | [2] |

| Molecular Weight | 651.68 g/mol | [2] |

| Full Chemical Name | N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-cytidine | |

| Primary Application | Phosphoramidite (B1245037) monomer for oligonucleotide synthesis | [3] |

| Key Structural Features | 5'-DMT group, N4-benzoyl protecting group, 2'-fluoro modification |

Synthesis and Application

This compound is a modified nucleoside designed for incorporation into synthetic DNA and RNA strands via solid-phase phosphoramidite chemistry. The key structural modifications serve specific purposes:

-

5'-O-DMT (Dimethoxytrityl) Group : This acid-labile protecting group is essential for the stepwise synthesis of oligonucleotides on a solid support. Its removal exposes the 5'-hydroxyl group for the next coupling reaction.

-

N4-Benzoyl (Bz) Group : This base-labile group protects the exocyclic amine of cytosine, preventing unwanted side reactions during the synthesis process.

-

2'-Fluoro (2'-F) Modification : The fluorine atom at the 2' position of the ribose sugar imparts desirable properties to the resulting oligonucleotide, including increased thermal stability of duplexes with complementary RNA and enhanced resistance to nuclease degradation.

Experimental Protocols

1. General Synthesis of Protected 2'-Deoxy-2'-Fluoronucleosides:

-

Fluorination of the Sugar: The synthesis typically begins with a suitably protected arabinonucleoside. The 2'-hydroxyl group is activated and then displaced with a fluoride (B91410) ion to introduce the 2'-fluoro modification with the desired stereochemistry.

-

Introduction of the Cytosine Base: The fluorinated sugar is then coupled to N-benzoyl cytosine.

-

5'-O-DMT Protection: The 5'-hydroxyl group of the resulting nucleoside is reacted with dimethoxytrityl chloride in the presence of a base to add the DMT protecting group.

-

Phosphitylation (for phosphoramidite synthesis): To make the final phosphoramidite building block for oligonucleotide synthesis, the 3'-hydroxyl group is reacted with a phosphitylating agent.

2. Solid-Phase Oligonucleotide Synthesis using 2'-Fluoro Modified Phosphoramidites:

The primary application of this compound is in automated solid-phase oligonucleotide synthesis. The process is a cycle of four main steps for each nucleotide addition:

-

Detritylation: The DMT group is removed from the 5'-end of the growing oligonucleotide chain attached to the solid support using a mild acid.

-

Coupling: The this compound phosphoramidite is activated and coupled to the now free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and the base-protecting groups (like the N4-benzoyl group) are removed.

Cellular Effects of 2'-Fluoro-Modified Oligonucleotides

Oligonucleotides incorporating 2'-fluoro modifications have been observed to induce specific cellular responses. Research has shown that transfection of cells with 2'-F-modified phosphorothioate (B77711) oligonucleotides can lead to the degradation of the P54nrb (NONO) and PSF (SFPQ) proteins.[4][5][6][7] This degradation is mediated by the proteasome pathway.[4][5][7] As P54nrb and PSF are involved in DNA double-strand break (DSB) repair, their depletion can impair this process, leading to an accumulation of DSBs and subsequent impairment of cell proliferation.[4][5]

References

- 1. This compound | CAS#:146954-77-0 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 4. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF | Semantic Scholar [semanticscholar.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. academic.oup.com [academic.oup.com]

The Impact of 2'-Fluoro Modification on Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chemical modifications into oligonucleotides has revolutionized their therapeutic potential. Among these, the 2'-fluoro (2'-F) modification stands out as a critical tool for enhancing the drug-like properties of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This in-depth technical guide explores the core aspects of 2'-fluoro modification, providing a comprehensive overview of its effects on oligonucleotide stability, binding affinity, and biological activity.

Core Principles of 2'-Fluoro Modification

The 2'-fluoro modification involves the substitution of the hydroxyl group (-OH) at the 2' position of the ribose sugar with a fluorine atom (-F). This seemingly subtle change has profound consequences for the oligonucleotide's conformation and function. The high electronegativity of the fluorine atom influences the sugar pucker, favoring an RNA-like C3'-endo conformation. This pre-organization of the sugar moiety contributes to a more stable A-form helix when the oligonucleotide hybridizes with its target RNA, a key factor in its enhanced binding affinity.

Quantitative Impact on Oligonucleotide Properties

The introduction of 2'-fluoro modifications leads to measurable improvements in key biophysical and biological parameters. The following tables summarize quantitative data from various studies, offering a clear comparison of the effects of this modification.

Table 1: Enhanced Thermal Stability (Melting Temperature, Tm)

The melting temperature (Tm) is a critical indicator of the stability of the duplex formed between an oligonucleotide and its target. A higher Tm signifies a more stable duplex. The 2'-fluoro modification consistently increases the Tm of oligonucleotide duplexes.

| Oligonucleotide Sequence (5'-3') | Modification | Complement | Tm (°C) | ΔTm per modification (°C) | Reference |

| GCA UGC AUC GUA | Unmodified RNA | UAC GUA GCA UGC | 71.8 | - | [1] |

| G(fG)A(fU)(fC) A(fU)(fC) G(fU)A | 2'-F pyrimidines | UAC GUA GCA UGC | 86.2 | +2.4 | [1] |

| DNA 12-mer | Unmodified DNA | RNA | - | - | [2] |

| DNA 12-mer with single 2'-F | Single 2'-F | RNA | +1.2 | +1.2 | [2] |

| DNA 12-mer with four 2'-F | Four 2'-F | RNA | -1.3 | -0.325 | [2] |

| Fully 2'-F RNA 12-mer | Fully 2'-F | RNA | +6.0 | +0.5 | [2] |

| 15-mer phosphodiester | Unmodified | RNA | 45.1 | - | [3] |

| 15-mer phosphorothioate (B77711) | Unmodified | RNA | 33.9 | - | [3] |

| 15-mer 2'-OMe phosphorothioate | 2'-OMe | DNA | 57.7 | - | [3] |

| 15-mer 2'-OMe | 2'-OMe | DNA | 62.8 | - | [3] |

| Oligo-2'-fluoronucleotide N3'->P5' phosphoramidates | 2'-F phosphoramidate | DNA | +4 per mod | +4 | [4][5] |

| Oligo-2'-fluoronucleotide N3'->P5' phosphoramidates | 2'-F phosphoramidate | RNA | +5 per mod | +5 | [4][5] |

Note: Tm values are dependent on experimental conditions such as salt concentration and oligonucleotide concentration.

Table 2: Increased Nuclease Resistance

A major hurdle for oligonucleotide therapeutics is their rapid degradation by nucleases in biological fluids. The 2'-fluoro modification provides significant protection against nuclease-mediated cleavage, thereby increasing the oligonucleotide's half-life.

| Oligonucleotide | Modification Pattern | Incubation Medium | Half-life (t1/2) | Reference |

| siRNA A | Unmodified | Serum | < 4 hours | [1][6] |

| siRNA B | 2'-F at all pyrimidines | Serum | > 24 hours | [1][6] |

| Control Oligo | 2'-deoxy (DNA) | Mouse Serum | ~1.7 hours | [7] |

| Control Oligo | 2'-fluoro RNA (fYrR) | Mouse Serum | 2.2 hours | [7] |

| Control Oligo | 2'-fluoro RNA (fYrR) with 3' inverted dT | Fresh Human Serum | 12 hours | [7] |

Table 3: Enhanced In Vivo Efficacy

The improved stability and binding affinity of 2'-fluoro modified oligonucleotides often translate to enhanced potency in vivo.

| Therapeutic | Target | Modification | Animal Model | Efficacy | Reference |

| siRNA B | Factor VII | 2'-F at all pyrimidines | Mice | ~2-fold more potent than unmodified siRNA A | [1][6][8] |

| Pten ASO | Pten mRNA | 5-10-5 gapmer with 2'-F wings | Mice | Less potent in target reduction compared to 2'-MOE and cEt modifications | [9] |

| Exon-skipping ASO | Dystrophin exon-23 | Fully 2'-F-PS | mdx mouse myotubes | Higher exon-skipping efficiency than fully 2'-OMe-PS ASO at 12.5 nM | [10] |

It is important to note that while 2'-F modifications generally enhance efficacy, the optimal modification pattern can be target- and sequence-dependent, and in some cases, other modifications like 2'-O-methoxyethyl (2'-MOE) or constrained ethyl (cEt) may offer superior potency[9].

Mechanisms of Action and Signaling Pathways

2'-Fluoro modified oligonucleotides function through the same primary mechanisms as their unmodified counterparts, namely RNase H-mediated degradation for ASOs and the RNA-induced silencing complex (RISC) pathway for siRNAs. The 2'-F modification is well-tolerated by the key enzymatic machinery of these pathways.

Antisense Oligonucleotide (ASO) - RNase H Pathway

dot

Caption: ASO RNase H-mediated degradation pathway.

A "gapmer" ASO design, featuring a central DNA gap flanked by 2'-F modified wings, allows for the recruitment of RNase H1 to the ASO:mRNA hybrid[11][12]. RNase H1 then selectively cleaves the RNA strand of the heteroduplex, leading to target mRNA degradation and subsequent inhibition of protein translation[12].

Small Interfering RNA (siRNA) - RISC Pathway

dot

Caption: siRNA-mediated gene silencing via the RISC pathway.

2'-F modified siRNAs are recognized by the RNAi machinery[13][14]. The siRNA duplex is loaded into the RISC, and the passenger strand is subsequently cleaved and ejected[15][16]. The remaining guide strand directs the activated RISC to the complementary target mRNA, which is then cleaved by the Argonaute-2 (Ago2) protein, leading to gene silencing[13][14].

Experimental Protocols

Detailed and reproducible protocols are essential for the successful synthesis and evaluation of 2'-fluoro modified oligonucleotides.

Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

This protocol outlines the standard phosphoramidite (B1245037) solid-phase synthesis cycle for incorporating 2'-fluoro nucleotides.

Materials:

-

2'-Fluoro phosphoramidites (e.g., 2'-F-A(Bz)-CE, 2'-F-C(Ac)-CE, 2'-F-G(iBu)-CE, 2'-F-U-CE Phosphoramidite)

-

DNA/RNA synthesizer

-

Controlled Pore Glass (CPG) solid support

-

Standard synthesis reagents:

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Activator (e.g., 5-ethylthio-1H-tetrazole)

-

Capping solutions (Cap A and Cap B)

-

Oxidizer (e.g., iodine solution)

-

Acetonitrile (anhydrous)

-

-

Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

Procedure:

-

Synthesis Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the positions for 2'-fluoro nucleotide incorporation.

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support by treatment with the deblocking solution.

-

Coupling: The 2'-fluoro phosphoramidite, pre-activated with the activator, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 3-5 minutes) may be beneficial for modified phosphoramidites[17][18].

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution.

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups from the phosphate backbone and nucleobases are removed by incubation with the cleavage and deprotection solution (e.g., ammonium hydroxide at 55°C for 17 hours)[18].

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Determination of Melting Temperature (Tm)

Materials:

-

UV-Vis spectrophotometer with a temperature controller

-

Quartz cuvettes

-

2'-F modified oligonucleotide and its complementary strand

-

Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)

Procedure:

-

Sample Preparation: Anneal the 2'-F modified oligonucleotide with its complementary strand in the annealing buffer to form a duplex.

-

Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm.

-

Thermal Denaturation:

-

Equilibrate the sample at a low temperature (e.g., 20°C).

-

Increase the temperature gradually (e.g., 1°C/minute) to a high temperature (e.g., 95°C), recording the absorbance at regular intervals.

-

-

Data Analysis: Plot absorbance versus temperature. The Tm is the temperature at which 50% of the duplex has dissociated, corresponding to the midpoint of the transition in the melting curve.

Nuclease Resistance Assay (Serum Stability)

Materials:

-

2'-F modified oligonucleotide

-

Human or fetal bovine serum

-

Incubator at 37°C

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Gel imaging system

Procedure:

-

Incubation: Incubate the 2'-F modified oligonucleotide in serum (e.g., 50% serum) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Sample Preparation: Stop the reaction and prepare the samples for PAGE analysis.

-

PAGE Analysis: Run the samples on a denaturing polyacrylamide gel to separate the intact oligonucleotide from its degradation products.

-

Quantification: Visualize the bands using a gel imaging system and quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point. The half-life (t1/2) is determined as the time at which 50% of the initial oligonucleotide has been degraded.

Cellular Uptake Analysis

Materials:

-

Fluorescently labeled 2'-F modified oligonucleotide (e.g., with FAM or Cy3)

-

Cell culture reagents

-

Confocal microscope or flow cytometer

Procedure (Confocal Microscopy):

-

Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.

-

Transfection/Incubation: Transfect the cells with the fluorescently labeled oligonucleotide using a suitable transfection reagent or allow for gymnotic (free) uptake.

-

Incubation: Incubate the cells for a desired period (e.g., 4-24 hours).

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular oligonucleotides.

-

Imaging: Visualize the intracellular localization of the fluorescently labeled oligonucleotide using a confocal microscope.

Procedure (Flow Cytometry):

-

Cell Seeding and Treatment: Treat cells in suspension or adherent cells with the fluorescently labeled oligonucleotide as described above.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with PBS.

-

Analysis: Analyze the fluorescence intensity of individual cells using a flow cytometer to quantify the cellular uptake.

Conclusion

The 2'-fluoro modification is a powerful and versatile tool in the design of therapeutic oligonucleotides. Its ability to enhance thermal stability, confer nuclease resistance, and maintain compatibility with the endogenous gene-silencing machinery makes it a valuable component in the development of ASOs and siRNAs. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to effectively utilize this important chemical modification in their pursuit of novel oligonucleotide-based therapies.

References

- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 7. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic evaluation of 2′-Fluoro modified chimeric antisense oligonucleotide-mediated exon skipping in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. RNA interference tolerates 2'-fluoro modifications at the Argonaute2 cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cleavage of the siRNA passenger strand during RISC assembly in human cells | EMBO Reports [link.springer.com]

- 16. Cleavage of the siRNA passenger strand during RISC assembly in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. glenresearch.com [glenresearch.com]

role of DMT and benzoyl protecting groups in synthesis

An In-Depth Technical Guide to the Strategic Application of DMT and Benzoyl Protecting Groups in Synthesis

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. In the multi-step synthesis of complex molecules like oligonucleotides and carbohydrates, protecting groups are indispensable tools. This guide provides a comprehensive overview of two workhorse protecting groups: the acid-labile 4,4'-dimethoxytrityl (DMT) group and the base-labile benzoyl (Bz) group. We will delve into their core functionalities, present detailed experimental protocols, and offer quantitative data to inform synthetic strategies.

The Role of the 4,4'-Dimethoxytrityl (DMT) Group

The DMT group is a cornerstone of modern oligonucleotide synthesis, primarily used for the protection of the 5'-hydroxyl group of nucleosides.[1][2][3] Its widespread use is attributed to a unique combination of properties that make it ideal for the iterative nature of solid-phase synthesis.

Key Properties and Applications:

-

Acid Lability: The DMT group is highly sensitive to mild acidic conditions, allowing for its rapid and quantitative removal without damaging the growing oligonucleotide chain.[2] This selective lability is fundamental to the cyclical process of phosphoramidite (B1245037) chemistry.[2]

-

Steric Hindrance: The bulky nature of the DMT group provides excellent steric protection for the 5'-hydroxyl, preventing its participation in unwanted side reactions during the coupling and oxidation steps of oligonucleotide synthesis.[2][4]

-

Monitoring Capability: Upon cleavage with acid, the DMT group forms a stable, bright orange-colored carbocation, which has a strong absorbance at 495 nm.[5][6] The intensity of this color can be measured spectrophotometrically to monitor the coupling efficiency of each step in real-time, a critical parameter for the synthesis of long oligonucleotides.[5][6][7]

-

Selectivity for Primary Hydroxyls: The steric bulk of the DMT group also imparts a high degree of selectivity for the less hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group in nucleosides.[4]

The two methoxy (B1213986) groups on the phenyl rings play a crucial role in stabilizing the trityl cation formed during deprotection, allowing for the use of very mild acidic conditions, such as 3% dichloroacetic acid (DCA) in dichloromethane (B109758).[8] This is a significant advantage over the less substituted monomethoxytrityl (MMT) and trityl (Tr) groups, which require harsher acidic conditions for removal.[8]

The Oligonucleotide Synthesis Cycle: A Workflow

The role of the DMT group is best understood within the context of the automated solid-phase oligonucleotide synthesis cycle. The following diagram illustrates the key steps.

Caption: Workflow of the phosphoramidite oligonucleotide synthesis cycle.

Experimental Protocols

Protocol 1: 5'-O-DMT Protection of a Deoxyribonucleoside

This protocol describes a general procedure for the protection of the 5'-hydroxyl group of a deoxyribonucleoside using DMT-Cl.

-

Drying: Co-evaporate the deoxyribonucleoside (1.0 eq) with anhydrous pyridine (B92270) three times to remove any residual moisture.[9]

-

Reaction Setup: Suspend the dried nucleoside in anhydrous pyridine. Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.05 eq).[9]

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of methanol/dichloromethane (e.g., 1:9 v/v).[9]

-

Work-up: Once the reaction is complete, quench with methanol. Partition the residue between ethyl acetate (B1210297) and 5% aqueous sodium bicarbonate. Wash the organic layer with 5% sodium bicarbonate solution multiple times, then with brine.[10]

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel chromatography.

Protocol 2: Detritylation during Oligonucleotide Synthesis

This is a typical deprotection step within an automated solid-phase synthesis cycle.

-

Reagent: A solution of 3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane is commonly used.[6][8]

-

Procedure: The deblocking solution is passed through the synthesis column containing the DMT-protected, support-bound oligonucleotide.[11] The flow-through, containing the orange DMT cation, can be collected for spectrophotometric analysis.

-

Washing: The column is then washed extensively with an anhydrous solvent, such as acetonitrile, to remove the acid and the cleaved DMT cation before the next coupling step.[11]

The Role of the Benzoyl (Bz) Protecting Group

The benzoyl group is a robust acyl protecting group commonly employed for the protection of hydroxyl and amino functionalities in the synthesis of nucleosides, carbohydrates, and other complex molecules.[12][]

Key Properties and Applications:

-

Base Lability: The benzoyl group is stable to acidic and many other reaction conditions but is readily cleaved by treatment with a base, such as aqueous ammonia (B1221849) or sodium methoxide (B1231860) in methanol.[12][14]

-

Nucleobase Protection: In oligonucleotide synthesis, the benzoyl group is frequently used to protect the exocyclic amino groups of cytosine (N4) and adenine (B156593) (N6) to prevent side reactions during phosphoramidite chemistry.[12][]

-

Carbohydrate Synthesis: Due to their polyhydroxy nature, carbohydrates require extensive use of protecting groups to achieve regioselectivity.[15] Benzoyl groups are widely used to protect hydroxyls in carbohydrate chemistry.[16][17] Their stability and crystallinity often facilitate purification of intermediates.

-

Orthogonality: The base-lability of the benzoyl group makes it orthogonal to the acid-labile DMT group, a critical feature for the strategic synthesis of complex molecules.[18]

Orthogonal Protection Strategy

The differential lability of DMT and benzoyl groups allows for their selective removal in the presence of each other. This principle of orthogonal protection is fundamental to the synthesis of modified oligonucleotides and other complex biomolecules.

Caption: Principle of orthogonal deprotection of DMT and Benzoyl groups.

Experimental Protocols

Protocol 3: Benzoylation of an Alcohol using Benzoic Anhydride (B1165640)

This protocol describes a general method for the protection of a hydroxyl group.

-

Reaction Setup: In a round-bottom flask, dissolve the alcohol (1.0 eq) in a suitable solvent such as pyridine or a mixture of dichloromethane and pyridine.

-

Addition of Reagent: Add benzoic anhydride (1.5 eq) to the solution. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by recrystallization or silica gel chromatography.

Protocol 4: Deprotection of Benzoyl Groups from an Oligonucleotide

This is a standard final deprotection step after solid-phase synthesis.

-

Reagent: Concentrated aqueous ammonia or a mixture of ammonia and methylamine (B109427) (AMA).

-

Procedure: After cleavage from the solid support, the oligonucleotide solution is heated in a sealed vial with the basic solution (e.g., concentrated ammonia at 55 °C for 8-12 hours).[]

-

Work-up: After cooling, the solution is concentrated to dryness to remove the ammonia. The resulting deprotected oligonucleotide is then typically purified by HPLC or other chromatographic techniques.

Quantitative Data Summary

The efficiency of protection and deprotection steps is critical for the overall yield of a multi-step synthesis. The following tables summarize key quantitative data for DMT and benzoyl protecting groups.

Table 1: Comparison of Trityl Protecting Groups

| Protecting Group | Deprotection Conditions | Relative Stability |

| Trityl (Tr) | 10-50% Trifluoroacetic Acid (TFA) | Most Stable |

| Monomethoxytrityl (MMT) | 0.5-1% Trifluoroacetic Acid (TFA) | Intermediate |

| Dimethoxytrityl (DMT) | 3% Dichloroacetic Acid (DCA) | Least Stable (Most Labile) |

| Data compiled from literature sources.[8] |

Table 2: Impact of Coupling Efficiency on Oligonucleotide Synthesis Yield

The detritylation step allows for the quantification of coupling efficiency, which has a dramatic impact on the final yield of the full-length product.

| Coupling Efficiency per Cycle | Theoretical Yield of a 20mer | Theoretical Yield of a 100mer |

| 99.5% | 90.9% | 60.5% |

| 99.0% | 82.6% | 36.6% |

| 98.5% | 74.9% | 22.0% |

| 98.0% | 67.8% | 13.3% |

| Theoretical maximum yield is calculated as (Coupling Efficiency)^n, where n is the number of coupling cycles.[11][19] |

Table 3: Orthogonality of DMT and Benzoyl Protecting Groups

| Protecting Group | Stable to | Labile to |

| DMT | Basic conditions (e.g., NH₄OH, NaOMe)[2][18] | Mild acidic conditions (e.g., 3% DCA)[2][18] |

| Benzoyl | Mild acidic conditions (e.g., 3% DCA)[18] | Basic conditions (e.g., NH₄OH, NaOMe)[12][18] |

Conclusion

The 4,4'-dimethoxytrityl and benzoyl protecting groups are indispensable tools in modern organic synthesis, particularly in the fields of oligonucleotide and carbohydrate chemistry. The acid-lability of the DMT group, coupled with its utility in monitoring reaction progress, makes it the gold standard for 5'-hydroxyl protection in automated DNA/RNA synthesis. The benzoyl group offers robust protection for hydroxyl and amino functions, with the advantage of being removable under basic conditions. The orthogonal nature of these two protecting groups allows for the strategic and selective manipulation of functional groups, enabling the efficient synthesis of highly complex and sensitive biomolecules. A thorough understanding of their properties, combined with optimized experimental protocols, is essential for achieving high yields and purity in drug development and other scientific research.

References

- 1. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 4,4'-Dimethoxytrityl chloride | 40615-36-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. biotage.com [biotage.com]

- 6. atdbio.com [atdbio.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. ajchem-a.com [ajchem-a.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. tutorchase.com [tutorchase.com]

- 16. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. glenresearch.com [glenresearch.com]

Conformational Analysis of 2'-Fluoro Modified Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a fluorine atom at the 2'-position of the nucleoside sugar moiety has profound implications for its conformational preferences, significantly influencing the overall structure and function of nucleic acids. This technical guide provides an in-depth analysis of the conformational properties of 2'-fluoro modified nucleosides, with a particular focus on the critical role of sugar pucker and glycosidic bond torsion. We will explore the key experimental and computational techniques employed in these analyses, present relevant quantitative data, and detail the experimental protocols for researchers in the field. This guide is intended to be a comprehensive resource for scientists engaged in the design and development of novel therapeutic oligonucleotides and antiviral/antitumor agents.

Introduction: The Significance of the 2'-Fluoro Modification

2'-fluoro modified nucleosides are a cornerstone of modern medicinal chemistry and chemical biology. The substitution of the 2'-hydroxyl group with a fluorine atom, which is similar in size to a hydrogen atom but possesses high electronegativity, induces significant changes in the stereoelectronic properties of the furanose ring.[1] This modification enhances metabolic stability against nuclease degradation, increases binding affinity to target RNA, and can modulate the activity of key enzymes involved in nucleic acid metabolism.[2][3] Understanding the conformational consequences of this modification is paramount for the rational design of 2'-fluoro-containing oligonucleotides with desired therapeutic properties, such as in antisense technology, siRNA, and aptamers.[2][4]

The two primary classes of 2'-fluoro modified nucleosides are 2'-deoxy-2'-fluororibonucleosides (2'F-RNA) and 2'-deoxy-2'-fluoroarabinonucleosides (2'F-ANA). The stereochemistry at the C2' position dictates a strong conformational preference for the sugar ring, a phenomenon known as the gauche effect.[5] This, in turn, influences the overall helical structure of the resulting oligonucleotide.

The Conformation of the Furanose Ring: The North-South Equilibrium

The furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between two major conformational states, termed North (C3'-endo) and South (C2'-endo). This equilibrium is described by the pseudorotation phase angle (P), which defines the puckering of the five-membered ring.

-

North (N) Conformation (P ≈ 0° - 36°): In the C3'-endo pucker, the C3' atom is displaced on the same side of the C1'-O4'-C4' plane as the C5' atom. This conformation is characteristic of A-form helices, typically found in RNA.

-

South (S) Conformation (P ≈ 144° - 180°): In the C2'-endo pucker, the C2' atom is displaced on the same side of the C1'-O4'-C4' plane as the C5' atom. This conformation is characteristic of B-form helices, the canonical form of DNA.

The introduction of a 2'-fluoro substituent dramatically shifts this equilibrium.

-

2'-Fluoro-ribonucleosides (2'F-RNA): The highly electronegative fluorine atom in the ribo configuration (down) strongly favors the C3'-endo (North) conformation.[4][6] This makes 2'F-RNA oligonucleotides "RNA mimics," pre-organizing them into an A-form helix.[7][8]

-

2'-Fluoro-arabinonucleosides (2'F-ANA): With the fluorine atom in the arabino configuration (up), the preferred conformation shifts to the C2'-endo or O4'-endo (South/East) pucker.[5] This imparts more "DNA-like" characteristics to 2'F-ANA oligonucleotides.

This conformational preference is a key determinant of the biological activity of these modified nucleosides. For instance, the DNA-like conformation of 2'F-ANA allows for the recruitment of RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid, a crucial mechanism for antisense oligonucleotide activity.[9]

Glycosidic Bond Torsion

The orientation of the nucleobase relative to the sugar ring is defined by the glycosidic torsion angle (χ). The two predominant conformations are syn and anti. The 2'-fluoro modification can influence both the preferred torsion angle and the stability of the glycosidic bond. Studies have shown that the N-glycosidic bond stability increases with the electronegativity of the 2'-substituent, following the order H < OH < F.[10] For protonated 2'-fluoro-2'-deoxyadenosine, both syn and anti conformations are observed, while protonated 2'-fluoro-2'-deoxyguanosine predominantly adopts the anti conformation.[10]

Experimental and Computational Methodologies

The conformational analysis of 2'-fluoro modified nucleosides relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For nucleosides, the analysis of vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants is particularly informative for defining the sugar pucker.

The Karplus equation describes the relationship between the dihedral angle and the vicinal coupling constant. For furanose rings, the following trends are generally observed:

-

North (C3'-endo) conformation: Small ³J(H1'-H2') (typically 0-2 Hz) and large ³J(H3'-H4') (typically 7-10 Hz).

-

South (C2'-endo) conformation: Large ³J(H1'-H2') (typically 7-10 Hz) and small ³J(H3'-H4') (typically 0-3 Hz).

The analysis of these coupling constants, often with the aid of software like PSEUROT , allows for the determination of the pseudorotation phase angle (P) and the puckering amplitude (τm), providing a quantitative description of the sugar conformation.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state. By determining the electron density map of a crystallized nucleoside or oligonucleotide, the precise atomic coordinates can be elucidated, offering a static snapshot of the preferred conformation. This technique has been instrumental in confirming the C3'-endo pucker of 2'F-RNA and the C2'-endo/O4'-endo pucker of 2'F-ANA.

Computational Methods

Computational techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental data by providing insights into the energetics and dynamics of different conformations. These methods can be used to calculate theoretical NMR coupling constants and to model the conformational landscape of modified nucleosides in solution.

Quantitative Data Summary

The following tables summarize key quantitative data for the conformational analysis of 2'-fluoro modified nucleosides.

Table 1: Representative ³JHH Coupling Constants (Hz) for North and South Conformations

| Coupling Constant | North (C3'-endo) Conformation | South (C2'-endo) Conformation |

| ³J(H1'-H2') | ~0-2 | ~7-10 |

| ³J(H2'-H3') | ~4-6 | ~5-7 |

| ³J(H3'-H4') | ~7-10 | ~0-3 |

Note: These are approximate ranges and can vary depending on the specific nucleoside and experimental conditions.

Table 2: Thermodynamic Parameters for Duplexes Containing 2'-Fluoro Modified Nucleosides

| Duplex | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |

| 2'F-ANA•RNA | 51.2 | - | - | [9] |

| ANA•RNA | 32.4 | - | - | [9] |

| RNA•RNA | - | - | - | - |

| DNA•RNA | - | - | - | - |

| DNA•DNA | - | - | - | - |

| 2'F-RNA modified duplex | +1.3 per modification | - | - | [8] |

Data is often presented as a change (Δ) relative to an unmodified duplex.

Detailed Experimental Protocols

NMR Spectroscopy for Conformational Analysis

6.1.1. Sample Preparation

-

Dissolution: Dissolve 1-5 mg of the 2'-fluoro modified nucleoside or oligonucleotide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For oligonucleotides, ensure complete dissolution, which may require gentle heating or vortexing.[10]

-

Purity: Ensure the sample is free of paramagnetic impurities and particulate matter, which can degrade spectral quality. Filtration through a small glass wool plug in a Pasteur pipette is recommended.[8]

-

Concentration: For ¹H NMR, a concentration of 1-10 mM is typically sufficient. For multidimensional experiments or less sensitive nuclei, higher concentrations may be required.

-

Internal Standard: Add a suitable internal standard (e.g., TSP for aqueous samples) for chemical shift referencing.

-

Transfer: Carefully transfer the solution to a high-quality NMR tube (e.g., Wilmad or Norell).

6.1.2. Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

-

Temperature: Maintain a constant temperature throughout the experiment, typically 298 K.

-

1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to assess sample purity and for initial assignments.

-

2D Experiments:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which is essential for assigning the sugar protons.

-

TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, aiding in the complete assignment of sugar protons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps in determining the glycosidic torsion angle (syn vs. anti).

-

¹H-¹⁹F HETCOR (Heteronuclear Correlation): To correlate fluorine atoms with directly attached or nearby protons, providing crucial information on ³JHF coupling constants.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). Apply window functions, Fourier transformation, and phase correction to obtain high-quality spectra.

6.1.3. Data Analysis

-

Spectral Assignment: Assign all relevant proton and fluorine resonances using the 2D NMR data.

-

Coupling Constant Measurement: Accurately measure the ³JHH and ³JHF coupling constants from the high-resolution 1D or 2D spectra.

-

PSEUROT Analysis:

-

Input the measured ³JHH and, if available, ³JHF coupling constants into the PSEUROT program or a similar software.

-

The program will perform a least-squares fit to a modified Karplus equation to determine the pseudorotation parameters (P and τm) that best describe the conformational equilibrium (North vs. South populations).

-

X-ray Crystallography of Oligonucleotides

6.2.1. Crystallization

-

Sample Purity: The oligonucleotide sample must be of very high purity (>95%), as impurities can inhibit crystallization.

-

Annealing: Dissolve the purified oligonucleotide in a low-salt buffer and anneal by heating to ~90°C followed by slow cooling to room temperature to ensure proper duplex formation.

-

Crystallization Screening: Use commercially available or in-house prepared screens to test a wide range of crystallization conditions (precipitants, pH, temperature, additives). The hanging-drop or sitting-drop vapor diffusion method is commonly employed.

-

Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, salt, and oligonucleotide to obtain larger, single crystals suitable for diffraction.

6.2.2. Data Collection

-

Crystal Mounting: Carefully mount a single crystal in a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage.

-

X-ray Source: Use a synchrotron X-ray source for high-intensity, tunable X-rays, which is crucial for obtaining high-resolution data from macromolecular crystals.

-

Diffraction Data Collection: Rotate the crystal in the X-ray beam and collect a series of diffraction images at different orientations.

6.2.3. Structure Determination and Refinement

-

Data Processing: Index the diffraction spots, integrate their intensities, and scale the data using appropriate software (e.g., HKL2000, XDS).

-

Phase Determination: Solve the phase problem using methods such as molecular replacement (if a similar structure is known) or experimental phasing (e.g., MAD, SAD).

-

Model Building: Build an initial atomic model into the resulting electron density map using software like Coot.

-

Refinement: Refine the atomic model against the experimental diffraction data using programs like PHENIX or REFMAC5 to improve the fit and geometric quality of the model.

-

Validation: Validate the final structure using tools like MolProbity to check for geometric and stereochemical soundness.

Biological Implications: The RNase H Mechanism

The conformational preferences of 2'-fluoro modified nucleosides have direct consequences for their biological activity. A prime example is the mechanism of action of antisense oligonucleotides containing 2'F-ANA.

The workflow is as follows:

-

The 2'F-ANA antisense oligonucleotide (ASO) binds to its complementary target mRNA.

-

The resulting hybrid duplex adopts a conformation that is recognized by RNase H. The South/East pucker of the 2'F-ANA strand is crucial for this recognition, as RNase H does not cleave pure RNA/RNA duplexes which have a canonical A-form geometry.[9]

-

RNase H is recruited to the hybrid duplex.

-

The enzyme specifically cleaves the RNA strand of the duplex.

-

The cleavage of the mRNA leads to its degradation and prevents the translation of the protein it encodes, resulting in a therapeutic effect.

Conclusion

The conformational analysis of 2'-fluoro modified nucleosides is a vibrant and essential area of research with significant implications for drug discovery and development. The strong influence of the 2'-fluoro substituent on sugar pucker, leading to distinct North and South conformational preferences for 2'F-RNA and 2'F-ANA respectively, is a powerful tool for rationally designing oligonucleotides with tailored structural and biological properties. A thorough understanding and application of the experimental and computational techniques outlined in this guide will continue to drive innovation in the field of therapeutic nucleic acids.

References

- 1. Crystallization and preliminary X-ray diffraction studies of two thermostable α-galactosidases from glycoside hydrolase family 36 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. Differential stability of 2′F-ANA•RNA and ANA•RNA hybrid duplexes: roles of structure, pseudohydrogen bonding, hydration, ion uptake and flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Thermodynamic Properties of 2'-Fluoro-2'-Deoxycytidine (2'-F-dC) Containing Duplexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of DNA duplexes incorporating 2'-fluoro-2'-deoxycytidine (2'-F-dC). The inclusion of 2'-fluoro modifications into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents, primarily due to the enhanced stability and nuclease resistance conferred by these modifications. This document details the thermodynamic parameters, experimental methodologies for their determination, and the underlying molecular principles governing the behavior of 2'-F-dC containing duplexes.

Core Concepts: The Impact of 2'-Fluoro Modifications on Duplex Stability

The substitution of the 2'-hydroxyl group of the deoxyribose sugar with a fluorine atom has profound effects on the structure and stability of DNA duplexes. The high electronegativity of fluorine influences the sugar pucker, favoring a C3'-endo conformation, which is characteristic of A-form DNA and RNA. This pre-organization of the sugar moiety is a key factor in the observed increase in thermal stability of duplexes containing 2'-fluoro modifications.

The enhanced stability is primarily driven by favorable enthalpic contributions (ΔH°). This suggests that the stabilization arises from improved base stacking interactions and potentially stronger hydrogen bonding within the duplex, rather than from entropic effects related to the ordering of water molecules. In some contexts, a slight increase in melting temperature (Tₘ) of approximately 0.4-0.5°C has been observed for each 2'-fluoro modification.

Data Presentation: Thermodynamic Parameters of 2'-F-dC Containing Duplexes

The following tables summarize the available quantitative data on the thermodynamic properties of duplexes containing 2'-fluoro modifications. It is important to note that these parameters are highly dependent on the sequence context, salt concentration, and the specific experimental conditions.

Table 1: Representative Thermodynamic Data for 2'-Fluoro Modified Duplexes

| Sequence (5' to 3') | Modification | Conditions | Tₘ (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) | Reference |

| L-DNA with one 2'-F-dC | 2'-F-dC | Not specified | 64.4 | Not Reported | Not Reported | Not Reported | [1] |

| L-DNA with two 2'-F-dC | 2'-F-dC | Not specified | 64.6 | Not Reported | Not Reported | Not Reported | [1] |

| FAF-modified 11-mer | 7-fluoro-2-aminofluorene | 0.12 mM oligo | Reduced by 9.1°C | - | - | Decreased by 2.4 | [2] |

| FABP-modified 11-mer | 4'-fluoro-4-aminobiphenyl | 0.12 mM oligo | Reduced by 10.2°C | - | - | Decreased by 2.8 | [2] |

Note: The data presented is illustrative and gathered from various studies. Direct comparison requires careful consideration of the experimental context. The development of a comprehensive nearest-neighbor model for 2'-F-dC modifications is an ongoing area of research.

Experimental Protocols

The determination of thermodynamic parameters for nucleic acid duplexes relies on precise biophysical techniques. The two primary methods employed are UV-Visible Spectroscopy for thermal melting analysis and Differential Scanning Calorimetry (DSC).

UV-Melting Analysis

UV-melting is a widely used technique to determine the melting temperature (Tₘ) and derive thermodynamic parameters through van't Hoff analysis. The process involves monitoring the change in UV absorbance of a duplex solution as the temperature is gradually increased.

Methodology:

-

Sample Preparation:

-

Oligonucleotides are synthesized, purified (e.g., by HPLC), and quantified.

-

Complementary strands are mixed in equimolar amounts in a buffer solution. A typical buffer is 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

-

A series of samples with varying total oligonucleotide concentrations (Cₜ) are prepared to enable van't Hoff analysis.

-

-

Annealing:

-

The sample solutions are heated to a temperature above the expected Tₘ (e.g., 90-95°C) for a short period (e.g., 5 minutes) and then slowly cooled to room temperature to ensure proper duplex formation.

-

-

Data Acquisition:

-

The absorbance of the samples is monitored at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

The temperature is ramped up at a constant rate (e.g., 0.5 or 1.0°C/min).

-

Absorbance readings are taken at regular temperature intervals.

-

-

Data Analysis:

-

The raw absorbance vs. temperature data is plotted to generate a melting curve.

-

The melting temperature (Tₘ) is determined as the temperature at which 50% of the duplex has dissociated, often calculated from the first derivative of the melting curve.

-

Thermodynamic parameters (ΔH° and ΔS°) are derived from a van't Hoff plot of 1/Tₘ versus ln(Cₜ/4). This analysis assumes a two-state transition between the duplex and single-stranded states.

-

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity change (ΔCₚ) of a sample as a function of temperature, providing a model-independent determination of thermodynamic parameters.

Methodology:

-

Sample and Reference Preparation:

-

A solution of the oligonucleotide duplex is prepared in a suitable buffer.

-

The reference cell of the DSC instrument is filled with the same buffer lacking the oligonucleotide.

-

Both sample and reference solutions must be carefully degassed to prevent bubble formation during the experiment.

-

-

Data Acquisition:

-

The sample and reference cells are heated at a constant scan rate (e.g., 60°C/hr).

-

The instrument measures the differential power required to maintain the sample and reference cells at the same temperature. This is proportional to the change in heat capacity.

-

A baseline scan with buffer in both cells is typically performed for subtraction.

-

-

Data Analysis:

-

The resulting thermogram (excess heat capacity vs. temperature) shows a peak corresponding to the melting transition.

-

The melting temperature (Tₘ) is the temperature at the peak maximum.

-

The calorimetric enthalpy (ΔH°_cal) is determined by integrating the area under the peak.

-

The entropy change (ΔS°) can be calculated from ΔH° and Tₘ.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the thermodynamic analysis of 2'-F-dC containing duplexes.

Caption: Workflow for UV-Melting Analysis of Duplex Thermodynamics.

Caption: Workflow for DSC Analysis of Duplex Thermodynamics.

Conclusion

The incorporation of 2'-F-dC into DNA duplexes is a potent strategy for enhancing thermodynamic stability, a critical attribute for the development of robust oligonucleotide-based therapeutics and diagnostics. This increased stability is primarily driven by favorable enthalpic changes, likely stemming from improved base stacking and the pre-organization of the sugar pucker into an A-form-like conformation. The precise quantification of these thermodynamic effects through rigorous experimental techniques such as UV-melting analysis and Differential Scanning Calorimetry is essential for the rational design and optimization of novel nucleic acid-based technologies. Further research to populate comprehensive thermodynamic databases for various sequence contexts of 2'-F-dC modifications will undoubtedly accelerate advancements in this field.

References

A Technical Guide to the Enhanced Nuclease Resistance of 2'-Fluoro Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which 2'-fluoro (2'-F) modifications increase the nuclease resistance of oligonucleotides, a critical attribute for their therapeutic and diagnostic applications. We will delve into the structural and chemical principles underlying this stability, present quantitative data from stability assays, and provide detailed experimental protocols for assessing nuclease resistance.

The Core Mechanism of 2'-Fluoro Modification

The enhanced stability of 2'-fluoro modified oligonucleotides stems from the replacement of the chemically reactive 2'-hydroxyl (-OH) group of the ribose sugar with a highly electronegative fluorine (-F) atom. This single atomic substitution imparts significant resistance to enzymatic degradation through a combination of stereoelectronic effects and the elimination of a key reactive group.

Key Mechanistic Pillars:

-

Stereoelectronic Effects and Conformational Locking: The high electronegativity of the fluorine atom influences the sugar pucker of the ribose. It strongly favors a C3'-endo conformation, which is characteristic of the A-form helical structure typical of RNA duplexes.[1][2] This "pre-organization" or conformational locking stabilizes the duplex structure, making it a less favorable substrate for many nucleases that prefer B-form (DNA-like) or more flexible conformations.[1][2] This stabilization also enhances the thermodynamic stability of RNA-antisense duplexes.[1]

-

Elimination of the 2'-Hydroxyl Attack: The 2'-hydroxyl group in natural RNA is the primary site for intramolecular attack on the adjacent phosphodiester bond, leading to the formation of a 2',3'-cyclic phosphodiester intermediate that results in strand cleavage.[3] By replacing this hydroxyl group, the 2'-F modification completely removes this pathway for chemical and enzymatic hydrolysis, rendering the oligonucleotide backbone significantly more robust.[1]

-

Stabilization of the N-glycosidic Bond: The electronegative fluorine atom also stabilizes the N-glycosidic linkage between the sugar and the nucleobase.[4][5][6] This stabilization prevents base loss, which is often an initial step in nucleic acid degradation.[6]

-

Altered Hydration and Minor Groove Properties: Structural studies have revealed that 2'-F-RNA duplexes are less hydrated than their unmodified RNA counterparts.[2] This altered hydration pattern in the minor groove, a key site for protein-nucleic acid interactions, can interfere with the recognition and binding of nuclease enzymes.[2]

The interplay of these factors provides a multi-faceted defense against enzymatic degradation, making 2'-F modification a cornerstone of modern oligonucleotide therapeutic design.

Caption: Logical flow of how 2'-fluoro modification confers nuclease resistance.

Quantitative Analysis of Nuclease Resistance

The enhanced stability conferred by 2'-F modifications has been quantified in various studies, most commonly through serum stability assays where the half-life (t½) of an oligonucleotide is measured.

| Oligonucleotide Composition | Serum Type | 3' Cap | Half-life (t½) | Reference |

| DNA | Mouse Serum | None | ~1.7 hours | [3] |

| 2'-Fluoro RNA (fYrR) | Mouse Serum | None | ~2.2 hours | [3] |

| 2'-Fluoro RNA (fYrR) | Fresh Human Serum | Inverted dT | ~12 hours | [3] |

| Fully Modified (2'-OMe / 2'-F) | Human Serum | - | Little degradation after prolonged incubation | [3] |

Table 1: Comparative half-lives of modified and unmodified oligonucleotides in serum.

These data demonstrate that while 2'-F modification alone provides a modest increase in stability compared to DNA, its true strength lies in combination with other modifications, such as a 3' inverted dT cap, which protects against 3'-exonucleases.[3][7] When used in fully modified constructs, often in conjunction with 2'-O-Methyl groups, the stability is dramatically increased, pushing the limits of reliable measurement under standard assay conditions.[3] Furthermore, combining 2'-F modifications with a phosphorothioate (B77711) (PS) backbone is a common strategy to provide broad protection against both endo- and exonucleases.[7]

Experimental Protocols for Assessing Nuclease Resistance

Verifying the nuclease resistance of modified oligonucleotides is a critical step in their development. The following are detailed protocols for two common types of nuclease stability assays.

Serum Stability Assay

This assay evaluates the overall stability of an oligonucleotide in a complex biological fluid, mimicking in vivo conditions.

Methodology:

-

Oligonucleotide Preparation:

-

Synthesize and purify the 2'-F modified oligonucleotide and an unmodified control (DNA or RNA).

-

Labeling the 5' end with a fluorescent dye (e.g., FAM) or a radioactive isotope (e.g., ³²P) is recommended for sensitive detection.

-

Prepare a stock solution of each oligonucleotide (e.g., 20 µM) in nuclease-free water.

-

-

Reaction Setup:

-

Thaw human or mouse serum on ice. If using frozen serum, centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet debris. Use the supernatant for the assay.

-

For each oligonucleotide, prepare reaction tubes. For a 20 µL final volume, mix 10 µL of serum with 8 µL of nuclease-free buffer.

-

Pre-incubate the serum-buffer mix at 37°C for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the degradation by adding 2 µL of the 20 µM oligonucleotide stock to the serum mix (final concentration: 2 µM).

-

Incubate the reactions at 37°C.

-

Collect aliquots (e.g., 20 µL) at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). The "0" time point should be taken immediately after adding the oligo.

-

-

Quenching and Sample Preparation:

-

Stop the reaction for each time point by mixing the aliquot with an equal volume of a denaturing loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue).[8]

-

Immediately heat the samples at 95°C for 5 minutes to denature nucleases and the oligonucleotide structure.[9]

-

Place samples on ice until ready for loading.[8]

-

-

Gel Electrophoresis and Analysis:

-

Prepare a denaturing polyacrylamide gel (e.g., 10-15% acrylamide (B121943) with 7-8 M urea) in 1x TBE buffer.[8]

-

Load an equal volume of each sample into the wells.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Visualize the gel using a suitable imager (fluorescence or phosphorimager).

-

Quantify the band intensity for the intact oligonucleotide at each time point. Calculate the percentage of intact oligo remaining relative to the 0-hour time point and plot the results to determine the half-life (t½).

-

Specific Nuclease Digestion Assay

This assay tests for resistance against a specific class of nuclease (e.g., DNase, RNase, or a specific exonuclease).

Methodology:

-

Reaction Setup: In separate nuclease-free tubes, prepare the following reactions (example for a 20 µL reaction):

-

Test Reaction:

-

1 µL of 10x Nuclease Buffer (specific to the enzyme)

-

~10-20 pmol of 2'-F modified oligonucleotide

-

1-2 Units of the desired nuclease (e.g., RQ1 DNase, RNase T1, Lambda Exonuclease)[4]

-

Nuclease-free water to 20 µL

-

-

Positive Control: Same as the test reaction, but using an unmodified substrate known to be cleaved by the enzyme.

-

Negative Control: Same as the test reaction, but replacing the enzyme with nuclease-free water.

-

-

Incubation: Incubate all tubes at the enzyme's optimal temperature (typically 37°C) for a defined period (e.g., 60 minutes).[4]

-

Sample Preparation and Analysis:

-

Stop the reaction and prepare samples with denaturing loading buffer as described in the serum stability protocol (Step 4).

-

Analyze the samples via denaturing PAGE (Step 5).

-

A resistant oligonucleotide will show a single, intact band in the "Test Reaction" lane, identical to the "Negative Control" lane. The "Positive Control" lane should show degradation (smear or disappearance of the main band).[5]

-

Caption: Experimental workflow for assessing oligonucleotide nuclease stability.

Conclusion

The 2'-fluoro modification is a powerful and versatile tool in the design of stabilized oligonucleotides for therapeutic and research purposes. Its ability to confer nuclease resistance is not based on a single factor, but rather a combination of conformational locking, elimination of the reactive 2'-hydroxyl group, and alteration of the molecule's interaction with its environment and enzymatic machinery. By understanding these core mechanisms and employing robust experimental protocols to verify stability, researchers can effectively harness the advantages of 2'-fluoro chemistry to develop next-generation nucleic acid-based technologies.

References

- 1. synoligo.com [synoligo.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. 2'-Fluoro modified nucleic acids: polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sg.idtdna.com [sg.idtdna.com]

- 8. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclease and Protease Testing | Thermo Fisher Scientific - TW [thermofisher.com]

The Cornerstone of Genetic Engineering: A Technical Guide to Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize DNA and RNA oligonucleotides with a defined sequence has revolutionized molecular biology, diagnostics, and the development of novel therapeutics. From polymerase chain reaction (PCR) primers and gene synthesis to the burgeoning field of RNAi and antisense therapies, custom-synthesized nucleic acids are an indispensable tool. This in-depth technical guide elucidates the core principles of solid-phase oligonucleotide synthesis, the most widely adopted method for this critical process. We will delve into the fundamental chemistry, a step-by-step synthesis cycle, post-synthesis processing, and the factors influencing the yield and purity of the final product.

The Foundation: Solid-Phase Synthesis and Phosphoramidite (B1245037) Chemistry

Solid-phase synthesis, a technique pioneered by Bruce Merrifield, provides a robust and automatable platform for oligonucleotide construction.[1][2] The growing oligonucleotide chain is covalently attached to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene beads.[2][][4][5] This immobilization is a key advantage, as it allows for the use of excess reagents to drive reactions to completion, with subsequent removal of unreacted reagents and byproducts by simple washing steps, eliminating the need for purification after each cycle.[2][]

The synthesis proceeds in the 3' to 5' direction, which is opposite to the biological synthesis of nucleic acids.[6][7] The chemistry of choice for this process is the phosphoramidite method, developed by Marvin Caruthers, which is highly efficient and amenable to automation.[4][7]

The Building Blocks: Protected Nucleoside Phosphoramidites

To ensure the specific and controlled formation of the desired phosphodiester linkages, the reactive functional groups on the nucleoside monomers must be protected. This involves three key protecting groups:

-

5'-Hydroxyl Protecting Group: The 5'-hydroxyl group of the incoming nucleoside phosphoramidite is protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group.[6] This group is stable to the basic conditions used for coupling but can be readily removed by treatment with a weak acid to allow for the next coupling reaction.[6][8]

-

Phosphate (B84403) Protecting Group: The phosphorus atom is protected with a β-cyanoethyl group. This group is stable throughout the synthesis cycle but can be removed at the end of the synthesis under basic conditions.[6]

-